SR1078

概要

説明

SR1078は、レチノイン酸受容体関連オーファン受容体αおよびγ(RORαおよびRORγ)に対する選択的アゴニストとして作用する合成化合物です。 これらの受容体は、転写因子の核受容体スーパーファミリーの一部であり、代謝、免疫応答、概日リズムなどのさまざまな生理学的プロセスを調節する上で重要な役割を果たしています .

科学的研究の応用

SR1078 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study the function of RORα and RORγ in various biochemical assays

Biology: Investigated for its role in modulating gene expression and cellular processes in cell-based assays

Medicine: Explored for its potential therapeutic applications in diseases related to metabolism, inflammation, and cancer

Industry: Utilized in the development of new drugs and therapeutic agents targeting RORα and RORγ

作用機序

SR1078は、RORαおよびRORγのリガンド結合ドメインに直接結合することによってその効果を発揮します。 この結合は、これらの受容体の転写活性を高め、標的遺伝子の転写の刺激につながります . 含まれる分子標的および経路には、代謝、免疫応答、および概日リズムに関連する遺伝子の調節が含まれます .

類似の化合物との比較

類似の化合物

SR9011: RORαおよびRORγに対する別の選択的アゴニストで、同様の研究応用で使用されます.

This compoundの独自性

This compoundは、RORαとRORγの両方を選択的に活性化できるという独自の能力を持ち、さまざまな生物学的プロセスにおけるこれらの受容体の機能を研究するための貴重なツールとなっています . その特異性と効力は、他の類似の化合物とは異なり、研究者にRORαとRORγの活性を正確に調節する手段を提供します .

生化学分析

Biochemical Properties

SR1078 has been shown to interact with the retinoic acid receptor-related orphan receptors RORα and RORγ . It modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription . Furthermore, this compound stimulates the expression of endogenous ROR target genes in HepG2 cells that express both RORα and RORγ .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to stimulate the expression of endogenous ROR target genes in HepG2 cells . In a study on a mouse model of autism, treatment with this compound resulted in reduced repetitive behavior . Moreover, this compound has been shown to lead to p53 stabilization and induction of apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to the ligand-binding domain of RORα and RORγ, leading to the activation of these receptors . This activation results in the stimulation of RORα and RORγ driven transcription . Furthermore, this compound has been shown to modulate the conformation of RORγ in a biochemical assay .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it’s known that the compound displays reasonable exposure following injection into mice . This suggests that this compound may have a sustained effect over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on a mouse model of autism, treatment with this compound resulted in reduced repetitive behavior . Furthermore, pharmacokinetic studies indicate that this compound displays reasonable exposure following injection into mice .

Metabolic Pathways

This compound has been shown to influence several metabolic pathways. It stimulates the expression of endogenous ROR target genes, including those involved in glucose metabolism such as glucose-6-phosphatase . This suggests that this compound may play a role in regulating metabolic flux and metabolite levels.

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are not extensively documented, it’s known that the compound displays reasonable exposure following injection into mice, suggesting effective distribution .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given that it interacts with nuclear receptors RORα and RORγ , it can be inferred that this compound likely localizes to the nucleus where these receptors are typically found.

準備方法

合成経路および反応条件

SR1078の合成には、重要な中間体の調製から始まる複数のステップが含まれます。 合成経路には通常、ジアリールアミド構造の形成が含まれ、これはアミドカップリングや芳香族置換などの反応のシリーズによって達成されます . 温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

工業的製造方法

This compoundの具体的な工業的製造方法は広く公表されていませんが、化合物のより大規模な合成には、おそらくラボ合成と同様のステップが、スケーラビリティ、費用対効果、規制への準拠について追加の考慮事項と共に含まれるでしょう .

化学反応の分析

反応の種類

SR1078は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、this compound内の官能基を修飾し、その生物活性を潜在的に変化させることができます。

一般的な試薬および条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれ、置換反応を促進します .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は芳香環に異なる置換基を持つさまざまなアナログを生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

Similar Compounds

SR9011: Another selective agonist for RORα and RORγ, used in similar research applications.

SR8278: An antagonist for RORα, providing a different mechanism of action compared to SR1078.

GSK805: An inverse agonist for RORγt, used in studies related to immune response and inflammation.

Uniqueness of this compound

This compound is unique in its ability to selectively activate both RORα and RORγ, making it a valuable tool for studying the functions of these receptors in various biological processes . Its specificity and potency distinguish it from other similar compounds, providing researchers with a precise means to modulate RORα and RORγ activity .

特性

IUPAC Name |

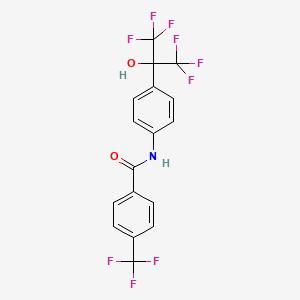

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWIYXHHGNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591895 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246525-60-9 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SR1078, and what is its primary mechanism of action?

A1: this compound is a synthetic agonist of the nuclear receptors RORα and RORγ. [] These receptors are transcription factors involved in regulating gene expression related to various physiological processes, including circadian rhythm, metabolism, and immune function. [] this compound binds to RORα and RORγ, modulating their activity and influencing the expression of their target genes. []

Q2: How does this compound affect the proliferation and survival of CD8+ T cells?

A2: Research suggests that this compound activation of RORs can impair the proliferation and survival of activated CD8+ T cells. [] This effect appears to be mediated by cholesterol depletion and downregulation of genes involved in cholesterol metabolism. []

Q3: What role does this compound play in glucose metabolism in hepatoma cells?

A3: In glutamine-deficient hepatoma cells, this compound and adenovirus-mediated overexpression of RORα were found to reduce aerobic glycolysis and downregulate biosynthetic pathways. [] This shift was linked to the reduced expression of pyruvate dehydrogenase kinase 2 (PDK2), which in turn inhibited pyruvate dehydrogenase phosphorylation, leading to increased pyruvate oxidation. []

Q4: Can you explain the relationship between this compound, RORα, and ER stress in adipose tissue?

A4: Studies show that treatment with this compound, as well as adenovirus-mediated overexpression of RORα, can enhance the expression of inflammatory cytokines and increase macrophage infiltration in adipose tissue. [] this compound was also found to upregulate ER stress response genes and enhance the phosphorylation of key proteins involved in the unfolded protein response (UPR) signaling pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H11F9N2O2. Its molecular weight is 442.26 g/mol.

Q6: Is there any information available regarding the material compatibility and stability of this compound under various conditions?

A6: Currently, the provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different environmental conditions.

Q7: Does this compound exhibit any catalytic properties, and if so, what are the applications of these properties?

A7: Based on available research, this compound is primarily investigated for its role as a synthetic RORα/γ agonist and not for any inherent catalytic properties.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research articles do not explicitly delve into the computational chemistry aspects or modeling of this compound.

Q9: What is known about the structure-activity relationship (SAR) of this compound and its analogs? How do modifications to its structure affect its activity, potency, and selectivity?

A9: Specific details regarding the SAR of this compound are limited in the provided research. Further studies are needed to fully understand how structural modifications impact its activity and selectivity profile.

Q10: What is the stability profile of this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A10: The research papers primarily focus on the biological activity of this compound. While its stability and formulation strategies are crucial for its development as a potential therapeutic agent, these aspects require further investigation.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound, and what measures are in place to ensure compliance and risk minimization?

A11: The provided research papers predominantly focus on the scientific aspects and biological activity of this compound. As a research compound, adherence to standard laboratory safety procedures and ethical guidelines is paramount.

Q12: What are the in vitro and in vivo effects of this compound on cancer cells?

A12: this compound has demonstrated anti-cancer properties in various in vitro and in vivo models. For instance:

Q13: How does this compound affect animal models of autism?

A14: In a study using BTBR mice, a model of autism, treatment with this compound was found to reduce repetitive behaviors. [] Additionally, this compound increased the expression of autism-associated RORα target genes in both the brains of BTBR mice and in a human neuroblastoma cell line. []

Q14: What is the therapeutic potential of this compound in chronic pancreatitis (CP)?

A15: Research suggests that this compound, when combined with melatonin, can attenuate pancreatic fibrosis and exocrine dysfunction in mouse models of CP. [] This effect was attributed to the restoration of the circadian stabilizing loop and enhancement of the pancreatic clock. []

Q15: How does this compound impact diabetic cardiomyopathy in experimental models?

A16: In diabetic mice, treatment with this compound demonstrated protective effects against diabetic cardiomyopathy. [, ] Conversely, the RORα inhibitor SR3335 exacerbated cardiac impairments. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。